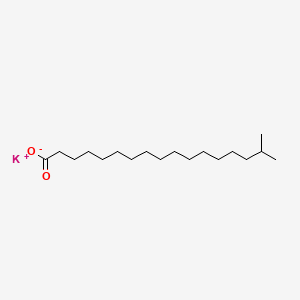
Potassium 16-methylheptadecanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Potassium 16-methylheptadecanoate can be synthesized through the neutralization of 16-methylheptadecanoic acid with potassium hydroxide. The reaction typically occurs in an aqueous medium, where the acid is dissolved in water and then neutralized by adding a stoichiometric amount of potassium hydroxide. The reaction is exothermic and should be carried out under controlled temperature conditions to prevent overheating .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale neutralization processes. The acid is first purified and then reacted with potassium hydroxide in large reactors. The resulting product is then filtered, dried, and packaged for use in various applications .
Analyse Chemischer Reaktionen
Types of Reactions
Potassium 16-methylheptadecanoate primarily undergoes substitution reactions due to the presence of the carboxylate group. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions
Substitution Reactions: These reactions typically involve nucleophiles such as halides or other carboxylates. The reaction conditions often include mild temperatures and neutral pH.
Oxidation Reactions: this compound can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide. These reactions usually require acidic or basic conditions.
Reduction Reactions: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride under anhydrous conditions.
Major Products
Substitution: The major products are typically new carboxylate salts or esters.
Oxidation: Oxidation can lead to the formation of ketones or aldehydes.
Reduction: Reduction usually results in the formation of alcohols.
Wissenschaftliche Forschungsanwendungen
Potassium 16-methylheptadecanoate has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of potassium 16-methylheptadecanoate is primarily based on its surfactant properties. It reduces the surface tension between different phases, allowing for better mixing and stabilization of emulsions. At the molecular level, it interacts with lipid bilayers, altering membrane fluidity and permeability . This interaction can affect various cellular processes, including signal transduction and membrane transport .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Potassium stearate: A straight-chain fatty acid salt with similar surfactant properties but different structural characteristics.
Potassium oleate: An unsaturated fatty acid salt with similar emulsifying properties but different reactivity due to the presence of a double bond.
Potassium palmitate: Another straight-chain fatty acid salt with similar applications but different chain length.
Uniqueness
Potassium 16-methylheptadecanoate is unique due to its branched-chain structure, which imparts distinct physical and chemical properties. This structure enhances its solubility and emulsifying capabilities compared to straight-chain analogs .
Eigenschaften
CAS-Nummer |
68413-46-7 |
|---|---|
Molekularformel |
C18H35KO2 |
Molekulargewicht |
322.6 g/mol |
IUPAC-Name |
potassium;16-methylheptadecanoate |
InChI |
InChI=1S/C18H36O2.K/c1-17(2)15-13-11-9-7-5-3-4-6-8-10-12-14-16-18(19)20;/h17H,3-16H2,1-2H3,(H,19,20);/q;+1/p-1 |
InChI-Schlüssel |
NGNZTXNWCGRXKL-UHFFFAOYSA-M |
Kanonische SMILES |
CC(C)CCCCCCCCCCCCCCC(=O)[O-].[K+] |
Physikalische Beschreibung |
Liquid |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[Amino-(4-chloro-phenyl)-methyl]-naphthalen-1-OL](/img/structure/B13763556.png)
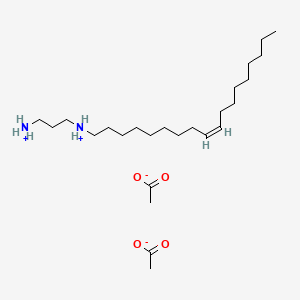
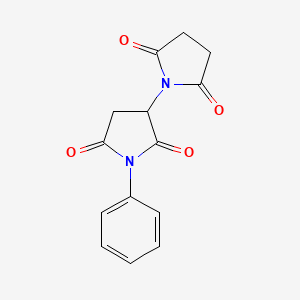
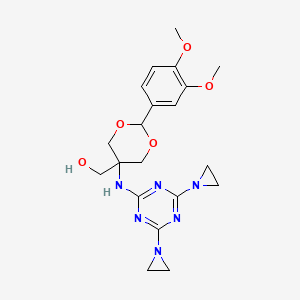


![4,6-Dimethoxyfuro[2,3-b]quinolin-7(9h)-one](/img/structure/B13763607.png)
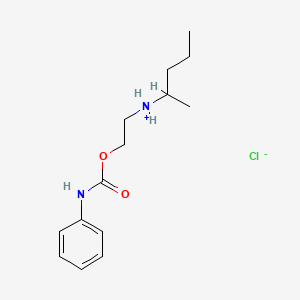
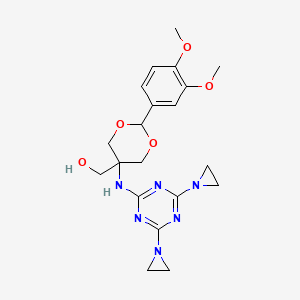
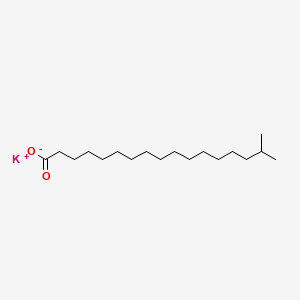
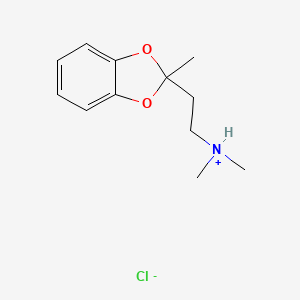
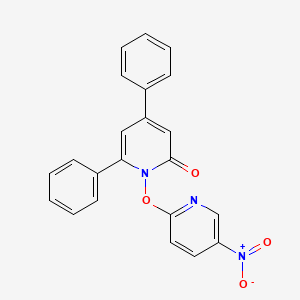
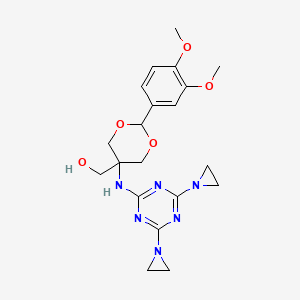
![Methyl 2-[[(4-hydroxy-3-methoxyphenyl)methylene]amino]benzoate](/img/structure/B13763649.png)
